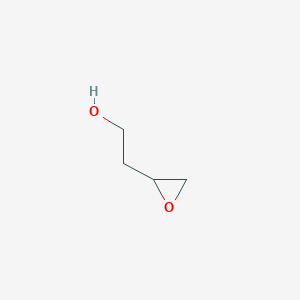

2-(Oxiran-2-yl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSUMWIDHQEMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347678 | |

| Record name | 2-(2-Oxiranyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19098-31-8 | |

| Record name | 2-(2-Oxiranyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxiran-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Oxiran-2-yl)ethan-1-ol: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Organic Synthesis

2-(Oxiran-2-yl)ethan-1-ol, a bifunctional molecule featuring both a reactive epoxide ring and a primary alcohol, serves as a valuable intermediate in a multitude of chemical syntheses. Its unique structural combination allows for a variety of selective transformations, making it a key component in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in the chemical and biomedical sciences. The Chemical Abstracts Service (CAS) number for this compound is 19098-31-8 .[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 19098-31-8 | [1][2] |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molecular Weight | 88.11 g/mol | [1][2] |

| Appearance | Colorless to Pale Yellow Liquid | [3][4] |

| Boiling Point | 88-89 °C at 18 Torr | [5] |

| Density (Predicted) | ~1 g/cm³ | [5] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, and Ethyl Acetate. | [5] |

| Storage Temperature | -20°C, under an inert atmosphere. | [3] |

Synthesis of this compound

A notable and stereoselective synthesis of this compound starts from the readily available chiral precursor, malic acid. This multi-step process allows for the production of enantiomerically pure forms of the target molecule, which is often crucial in drug development.

A patented method outlines the following key transformations:[6]

-

Esterification: Malic acid is first converted to its corresponding dialkyl malate.

-

Nucleophilic Substitution: The hydroxyl group of the dialkylmalate is replaced with a halogen atom (chlorine or bromine).

-

Reduction: The resulting dialkyl halosuccinate is then reduced to the corresponding halodiol.

-

Solvolysis: Finally, treatment with a base induces an intramolecular cyclization via solvolysis to form the desired this compound.[6]

This method is advantageous as it can yield the product with high enantiomeric excess.[6]

Caption: Synthetic pathway from malic acid.

Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the reactivity of its strained epoxide ring. The epoxide is susceptible to ring-opening reactions upon treatment with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Ring-Opening of the Epoxide

The reaction with nucleophiles typically proceeds via an SN2 mechanism, leading to the formation of β-substituted ethanol derivatives. The regioselectivity of the attack (at the less substituted or more substituted carbon of the epoxide) can often be controlled by the choice of nucleophile and reaction conditions (acidic or basic catalysis).

General Reaction Scheme:

Caption: General nucleophilic ring-opening.

A common and highly useful transformation is the reaction with amines to produce β-amino alcohols, a structural motif frequently found in biologically active molecules and pharmaceutical agents.

Experimental Protocol: Synthesis of a β-Amino Alcohol

Objective: To synthesize a β-amino alcohol via the ring-opening of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine)

-

Solvent (e.g., ethanol, water, or solvent-free)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

To a solution of this compound in a suitable solvent (or neat), add the amine. The molar ratio of amine to epoxide can be varied, but a slight excess of the amine is common.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.

-

The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure and purifying the product by column chromatography or distillation.

Applications in Drug Development and Medicinal Chemistry

The epoxide and alcohol functionalities of this compound make it a valuable precursor for the synthesis of a wide array of pharmaceutical compounds. Chiral epoxides, in particular, are crucial building blocks for the enantioselective synthesis of drug candidates.

The ring-opening of chiral epoxides with various nucleophiles allows for the introduction of diverse functional groups with stereochemical control, which is paramount for achieving desired pharmacological activity and minimizing off-target effects. This strategy has been successfully employed in the synthesis of drugs for a range of therapeutic areas, including antiviral and anticancer agents. For instance, the core structures of several HIV protease inhibitors and other antiviral compounds contain β-amino alcohol moieties that can be derived from chiral epoxides.

Spectroscopic Characterization

While a comprehensive, publicly available database of the actual spectra for this compound is elusive, the expected spectral characteristics can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Oxirane Protons: The protons on the epoxide ring are expected to appear in the upfield region, typically between δ 2.5 and 3.5 ppm. The diastereotopic nature of the methylene protons on the epoxide would likely result in complex splitting patterns.

-

Ethyl Chain Protons: The protons of the ethyl group adjacent to the alcohol will show characteristic multiplets. The -CH₂-O- protons would be expected around δ 3.5-4.0 ppm, while the -CH₂-CH- protons would be further upfield.

-

Hydroxyl Proton: The alcohol proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Oxirane Carbons: The two carbons of the epoxide ring would resonate at approximately δ 45-55 ppm.

-

Ethyl Chain Carbons: The carbon bearing the hydroxyl group (-CH₂-OH) would be found in the δ 60-70 ppm region, while the other ethyl carbon would be further upfield.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.

-

C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

C-O Stretch: A distinct C-O stretching band for the primary alcohol is expected around 1050-1150 cm⁻¹. The epoxide C-O stretching can also appear in the fingerprint region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 88.

-

Fragmentation: Common fragmentation pathways would include the loss of a water molecule (M-18), loss of a CH₂OH group (M-31), and cleavage of the ethyl chain.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

Hazard Statements:

-

Harmful if swallowed or in contact with skin.[7]

-

Causes skin and serious eye irritation.[2]

-

May cause respiratory irritation.[2]

-

Suspected of causing genetic defects and cancer.[7]

-

May cause damage to organs through prolonged or repeated exposure.[7]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep cool. Store locked up.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, offering a gateway to a wide range of more complex molecules. Its predictable reactivity, particularly the nucleophilic ring-opening of the epoxide, makes it an important tool for the construction of key structural motifs found in many pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage its potential in their synthetic endeavors.

References

-

PubChem. This compound. [Link]

-

PubChem. This compound. [Link]

- Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.

Sources

- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H8O2) [pubchemlite.lcsb.uni.lu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

An In-Depth Technical Guide to 2-(Oxiran-2-yl)ethan-1-ol: A Versatile Chiral Building Block in Modern Synthesis

This guide provides a comprehensive technical overview of 2-(Oxiran-2-yl)ethan-1-ol, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and, most importantly, its applications as a strategic chiral synthon.

Fundamental Molecular and Physicochemical Profile

This compound, also known by its synonym 3,4-epoxy-1-butanol, is a molecule that combines the reactivity of a terminal epoxide ring with a primary alcohol. This unique combination makes it a valuable intermediate in a variety of chemical transformations.[1][2]

Molecular Structure and Formula

The fundamental identity of this molecule is captured in its molecular formula and structure.

The structural representation of this compound is depicted below:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Stereoselective Synthesis)

This protocol is based on a multi-step synthesis starting from (S)-malic acid, yielding the enantiomerically pure product. [1] Step 1: Esterification of (S)-Malic Acid

-

To 300 mL of methanol in a round-bottom flask, slowly add 15.5 mL of acetyl chloride while stirring in an ice bath.

-

After stirring for 15 minutes, add 47 g of solid (S)-malic acid to the solution.

-

Allow the mixture to stir at room temperature for 18 hours.

-

Remove the solvent under reduced pressure to yield a yellow oil.

-

Purify the crude product by silica gel chromatography (eluent: dichloromethane/methanol 95:5) to obtain (S)-dimethylmalate.

Step 2: Halogenation of the Hydroxyl Group

-

This step involves the nucleophilic substitution of the hydroxyl group with a chlorine or bromine atom.

Step 3: Reduction of the Diester

-

The resulting dialkyl halosuccinate is reduced to the corresponding diol.

Step 4: Solvolysis to Form the Epoxide

-

The final step is the base-mediated solvolysis of the halohydrin to yield 2-(oxiran-2-yl)ethanol with high enantiomeric excess.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two functional groups. The strained epoxide ring is susceptible to ring-opening reactions with a wide range of nucleophiles, while the primary alcohol can undergo various transformations such as oxidation, esterification, and etherification.

Ring-Opening Reactions of the Epoxide

The regioselectivity of the epoxide ring-opening is a key feature. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered terminal carbon of the oxirane (an Sₙ2-type mechanism). [5][6]In contrast, under acidic conditions, the reaction can proceed via a more Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon. This tunable reactivity allows for the synthesis of a diverse array of 1,2-difunctionalized compounds.

Role as a Chiral Building Block in Drug Synthesis

Enantiomerically pure this compound is a valuable chiral building block in the synthesis of various pharmaceuticals.

-

Beta-Blockers: This molecule serves as a key intermediate in the synthesis of certain beta-blockers. [4][7][8][9][10]The synthesis of these cardiovascular drugs often involves the reaction of an appropriate phenoxide with an epoxide, followed by the introduction of an amine side chain. The stereochemistry of the final product, which is crucial for its pharmacological activity, can be controlled by using an enantiomerically pure starting material like (R)- or (S)-2-(oxiran-2-yl)ethan-1-ol.

-

Antiviral Agents: The oxirane moiety is a structural motif found in some antiviral compounds. [11][12][13][14]The ability to introduce nucleophilic side chains through the ring-opening of this compound makes it a useful precursor for the synthesis of complex molecules with potential antiviral activity. For instance, it can be used to construct the side chains of protease inhibitors. [11]

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is generally considered to be an irritant to the skin and eyes and may be harmful if swallowed. It is advisable to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [3][15][16]

Storage

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. [3]For long-term storage, refrigeration under an inert atmosphere may be necessary to prevent degradation.

Disposal

Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [3][17][18]It is generally not advisable to dispose of this chemical down the drain. Small amounts can be reacted with a suitable nucleophile to open the epoxide ring, potentially rendering it less hazardous before disposal.

Conclusion

This compound is a versatile and valuable bifunctional molecule with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its unique combination of a reactive epoxide and a primary alcohol, coupled with the availability of enantiomerically pure forms, makes it a powerful tool for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher looking to leverage its potential in their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.

-

Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

-

Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

-

Progress in Chemistry. Selective Ring-Opening reactions of Unsymmetric Oxetanes. [Link]

-

ResearchGate. A Computational Study of 2-(chloromethyl)oxirane Ring Opening by Bromide and Acetate Anions Considering Electrophilic Activation with Cations of Alkali Metals. [Link]

-

National Institutes of Health. Antiviral Drugs. [Link]

-

Tulane University. Chemical Safety. [Link]

-

ScienceDirect. A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

-

PubMed. Synthesis and pharmacology of potential beta-blockers. [Link]

-

Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link]

-

MAS Epoxies. How do I properly dispose of unmixed Resin Part A or Hardener Part B. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

European Pharmaceutical Review. Novel method could optimise beta-blocker synthesis. [Link]

-

ResearchGate. (PDF) Alkynyl - Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. [Link]

-

Chemistry Stack Exchange. Oxirane and ring opening. [Link]

-

Doc Brown's Chemistry. infrared spectrum of butan-1-ol. [Link]

-

TÜBİTAK Academic Journals. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). [Link]

-

Chemistry LibreTexts. 13.8: Mass Spectrometry of Some Common Functional Groups. [Link]

-

ResearchGate. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. mass spectrum of butan-1-ol. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

University of Wisconsin-Milwaukee. Specific Chemical Handling and Storage. [Link]

-

YouTube. Mass Spectrometry of Alcohols. [Link]

-

Duke University. Safe Handling of Hazardous Drugs. [Link]

-

National Institutes of Health. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

PubMed. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. [Link]

-

National Institutes of Health. Antivirals: Past, Present and Future. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]

Sources

- 1. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol - Google Patents [patents.google.com]

- 2. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Synthesis and beta-adrenergic antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. jmedchem.com [jmedchem.com]

- 8. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical Safety | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]

- 16. safety.duke.edu [safety.duke.edu]

- 17. support.systemthree.com [support.systemthree.com]

- 18. echemi.com [echemi.com]

A Technical Guide to 2-(Oxiran-2-yl)ethan-1-ol: Synthesis, Reactions, and Applications in Drug Development

This technical guide provides an in-depth exploration of 2-(oxiran-2-yl)ethan-1-ol, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, key reactions, and its role as a valuable chiral building block in the synthesis of complex pharmaceutical agents.

Chemical Identity: Nomenclature and Physicochemical Properties

Properly identifying a chemical entity is the foundation of sound scientific work. This compound is known by several names, which can sometimes lead to confusion in the literature and commercial listings.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(oxiran-2-yl)ethanol [1][2].

Common Synonyms: A variety of synonyms are used interchangeably in chemical literature and supplier catalogs. These include:

The compound is chiral, and the specific stereoisomer is often designated, for example, as (S)-2-(Oxiran-2-yl)ethan-1-ol or (R)-3,4-Epoxy-1-butanol.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 19098-31-8 (Racemate) | [1][4][5] |

| 95404-59-4 ((S)-enantiomer) | ||

| Molecular Formula | C4H8O2 | [1][4] |

| Molecular Weight | 88.11 g/mol | [4] |

| InChI Key | AVSUMWIDHQEMPD-UHFFFAOYSA-N | [2] |

Physicochemical Properties:

| Property | Value | Notes |

| Appearance | Colorless to light yellow oil/liquid | [6] |

| Boiling Point | 88-89 °C at 18 Torr | [3] |

| Storage Temperature | -20°C, under inert atmosphere | [7] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [3] |

Synthesis of this compound: A Focus on Asymmetric Routes

The utility of this compound in pharmaceutical synthesis is critically dependent on access to enantiomerically pure forms. Consequently, significant research has been directed towards its asymmetric synthesis.

Synthesis from Chiral Pool Precursors: The Malic Acid Approach

One of the most established methods for producing enantiopure (S)- or (R)-2-(oxiran-2-yl)ethan-1-ol utilizes the readily available chiral pool starting material, malic acid. This multi-step process offers high enantiomeric purity.[5][6]

The general synthetic strategy involves:

-

Esterification of malic acid.

-

Nucleophilic substitution of the hydroxyl group to introduce a good leaving group (e.g., a halide).

-

Reduction of the ester functionalities to diols.

-

Base-mediated intramolecular cyclization (solvolysis) to form the epoxide ring with inversion of stereochemistry.[6]

This method is advantageous as it starts from a relatively inexpensive and enantiomerically pure natural product, ensuring high enantiomeric excess (ee) in the final product, often exceeding 99%.[6]

Caption: Synthesis of (S)-2-(Oxiran-2-yl)ethan-1-ol from (S)-Malic Acid.

Asymmetric Epoxidation of Homoallylic Alcohols

An alternative strategy involves the asymmetric epoxidation of an achiral homoallylic alcohol, 3-buten-1-ol. The Sharpless-Katsuki asymmetric epoxidation, while highly effective for allylic alcohols, provides only low to moderate enantioselectivities (23-55% ee) for homoallylic substrates like 3-buten-1-ol.[1][5] This is a critical point of consideration; the spatial relationship between the double bond and the directing hydroxyl group is suboptimal for efficient chiral induction with the standard titanium-tartrate catalyst system. This limitation often makes this route less preferable for producing high-purity material compared to the chiral pool approach.

Key Reactions and Mechanistic Considerations

The synthetic utility of this compound stems from its bifunctionality. The epoxide ring is susceptible to nucleophilic ring-opening, while the primary alcohol can undergo a range of standard transformations.

Nucleophilic Ring-Opening of the Epoxide

The strained three-membered ether ring is readily opened by a wide variety of nucleophiles. This reaction is the cornerstone of its application as a building block.

-

Regioselectivity: Under neutral or basic conditions, nucleophilic attack predominantly occurs at the sterically least hindered terminal carbon (C4) of the butanol backbone via an SN2 mechanism. This regioselectivity is crucial for predictable synthetic outcomes.

-

Stereospecificity: The SN2 attack results in an inversion of stereochemistry at the center of attack. Therefore, starting with (S)-2-(oxiran-2-yl)ethan-1-ol will lead to a product with an (R) configuration at the newly formed stereocenter.

Caption: Regio- and stereoselective ring-opening of the epoxide.

This reactivity has been exploited in the synthesis of various biologically active molecules. For example, it is a key intermediate for neurotransmitters like (R)-GABOB and core structures of carbapenem antibiotics.[5]

Reactions of the Hydroxyl Group

The primary alcohol can be protected, activated, or oxidized. A common strategy involves protecting the hydroxyl group before performing chemistry on the epoxide ring to avoid unwanted side reactions.

Application in Drug Development: A Chiral Keystone

The enantiopure forms of this compound are highly valued intermediates in the pharmaceutical industry. Their ability to introduce a specific stereocenter and a reactive handle for further elaboration makes them powerful tools in asymmetric synthesis.

Case Study: Synthesis of Nebivolol Intermediates

Nebivolol is a beta-blocker used to treat high blood pressure, notable for its complex stereochemistry. The synthesis of key chiral intermediates for Nebivolol can employ enantiopure epoxides derived from compounds like this compound. The epoxide provides the correct stereochemistry at a crucial position in the final drug molecule.

Experimental Protocols

The following protocols are representative examples derived from the literature and are intended for instructional purposes. All laboratory work should be conducted with appropriate safety precautions.

Protocol: Synthesis of (S)-2-(Oxiran-2-yl)ethan-1-ol from (R)-2-Chloro-1,4-butanediol

This procedure illustrates the final epoxidation step.[6]

-

To a solution of (R)-2-chloro-1,4-butanediol (1.74 g) in tetrahydrofuran (THF, 20 mL), add solid potassium hydroxide (KOH, 0.94 g) at room temperature.

-

Stir the resulting suspension vigorously for 7 hours.

-

Filter the suspension through a sintered glass funnel to remove the inorganic salts.

-

Wash the collected solid with dichloromethane (3 x 10 mL).

-

Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting oily residue by flash column chromatography on silica gel, eluting with dichloromethane, to yield (S)-2-(oxiran-2-yl)ethan-1-ol as a light-yellow oil.

Self-Validation: The success of this reaction relies on the complete consumption of the starting halohydrin, which can be monitored by Thin Layer Chromatography (TLC). The use of a strong base (KOH) in an appropriate solvent (THF) facilitates the intramolecular SN2 reaction. The workup is designed to remove the resulting salt (KCl) and isolate the relatively polar product.

Safety and Handling

This compound is a reactive chemical and must be handled with care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H361 (Suspected of damaging fertility or the unborn child), H370 (Causes damage to organs), H373 (May cause damage to organs through prolonged or repeated exposure).[7]

-

Precautionary Statements: P201, P260, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P311.[7]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7]

Conclusion

This compound is a deceptively simple molecule that packs a significant punch in the world of asymmetric synthesis. Its dual functionality, combined with the availability of enantiopure forms, makes it an indispensable tool for medicinal chemists and process developers. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel therapeutics.

References

- Method of producing 2-(oxiran-2-yl)-ethanol.

- Feringa, B. L., & de Lange, B. (1988). Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R)- and (S)-3,4-Epoxy-1-butanol. Tetrahedron, 44(23), 7213-7222.

- Process for preparing (r)-3,4-epoxy-1-butanol.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.).

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(oxiran-2-yl)ethanol | 19098-31-8 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. WO2003097624A1 - Process for preparing (r)-3,4-epoxy-1-butanol - Google Patents [patents.google.com]

- 6. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol - Google Patents [patents.google.com]

- 7. This compound | 19098-31-8 [sigmaaldrich.com]

"2-(Oxiran-2-yl)ethan-1-ol" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Oxiran-2-yl)ethan-1-ol

Abstract

This compound, also known as 3,4-epoxy-1-butanol, is a bifunctional molecule of significant interest in synthetic chemistry. Its utility as a chiral building block for complex molecules, including key intermediates for pharmaceuticals like the neurotransmitter (R)-GABOB and carbapenem antibiotics, necessitates unambiguous structural confirmation.[1] This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to facilitate accurate identification and characterization.

Molecular Structure and Analytical Overview

The structure of this compound incorporates both a primary alcohol and an epoxide ring. This unique combination dictates its chemical reactivity and provides distinct signatures across various spectroscopic techniques. A multi-faceted analytical approach is crucial for unequivocal characterization, with each method providing complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies the key functional groups, and MS reveals the molecular weight and fragmentation patterns, confirming the overall structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. For this compound, both ¹H and ¹³C NMR provide a complete map of the atomic framework.

¹H NMR Spectroscopy

The proton NMR spectrum resolves the signals for each unique hydrogen environment. The electronegativity of the two oxygen atoms significantly influences the chemical shifts of adjacent protons, pulling them downfield.

Interpreting the Spectrum:

-

Hydroxyl Proton (-OH): The signal for the hydroxyl proton is typically a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature. It is readily identified by its disappearance upon shaking the sample with a drop of D₂O.[2]

-

Methylene Protons adjacent to Alcohol (-CH₂OH): These protons (C1-H) are deshielded by the adjacent hydroxyl group and typically appear as a triplet in the 3.4-4.5 ppm range.[3]

-

Methylene Protons on the Ethyl Chain (-CH₂-): The protons on C2 are adjacent to two distinct groups (C1 and C3), leading to a more complex multiplet.

-

Epoxide Protons (C3-H, C4-H₂): The protons on the three-membered epoxide ring have characteristic chemical shifts, typically found in the 2.5-3.5 ppm range. Their restricted rotation and diastereotopic nature result in complex splitting patterns with distinct cis, trans, and geminal coupling constants.

Table 1: Predicted ¹H NMR Data

| Protons (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | 1.5 - 4.0 | broad s | - |

| H ₂-C1 | ~3.7 | t | ~6.5 |

| H ₂-C2 | ~1.7 | m | - |

| H -C3 | ~3.1 | m | - |

| H -C4 (cis) | ~2.5 | dd | J_gem ≈ 5.0, J_trans ≈ 2.5 |

| H -C4 (trans) | ~2.8 | dd | J_gem ≈ 5.0, J_cis ≈ 4.0 |

Note: These are typical values; actual shifts and couplings can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Interpreting the Spectrum:

-

C1 (-CH₂OH): The carbon bonded to the hydroxyl group is deshielded and appears around 60-65 ppm.

-

C2 (-CH₂-): This aliphatic carbon is the most upfield, appearing around 35-40 ppm.

-

C3 & C4 (Epoxide): The carbons of the strained epoxide ring are characteristically found in the 45-55 ppm range.[4]

Table 2: Predicted ¹³C NMR Data

| Carbon Atom # | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~61 |

| C2 | ~37 |

| C3 | ~52 |

| C4 | ~47 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2] For D₂O, a different standard like DSS is used.[5]

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the diagnostic peaks are those corresponding to the hydroxyl group and the epoxide ring.

Interpreting the Spectrum:

-

O-H Stretch: A strong and characteristically broad absorption band appears in the 3600-3200 cm⁻¹ region.[6] This broadening is a direct result of intermolecular hydrogen bonding.[7]

-

C-H Stretch: Absorptions around 3000-2850 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds in the ethyl chain.

-

C-O Stretch (Alcohol): A strong band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching of the primary alcohol.

-

Epoxide Ring Vibrations: The strained three-membered ring gives rise to several characteristic peaks. The asymmetric C-O-C ring stretch is particularly diagnostic, appearing as a strong band between 950-810 cm⁻¹.[8] A symmetric "ring breathing" mode often appears near 1250 cm⁻¹.[8]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkane | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Alcohol | C-O Stretch | ~1050 | Strong |

| Epoxide | Ring "Breathing" | ~1250 | Medium |

| Epoxide | Asymmetric C-O-C Stretch | 950 - 810 | Strong |

| Epoxide | Symmetric C-O-C Stretch | 880 - 750 | Medium |

Experimental Protocol: FT-IR Data Acquisition

-

Technique Selection: The Attenuated Total Reflectance (ATR) method is ideal for liquid samples and requires minimal preparation. Alternatively, a spectrum can be obtained from a thin liquid film placed between two sodium chloride (NaCl) plates.

-

ATR Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty crystal.

-

Place one to two drops of this compound directly onto the crystal surface.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. The molecular formula of this compound is C₄H₈O₂, with a monoisotopic mass of approximately 88.05 Da.[9]

Interpreting the Spectrum (Electron Impact - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 88. However, for primary alcohols, this peak is often weak or entirely absent due to rapid fragmentation.[10][11]

-

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[10][11] Cleavage of the C1-C2 bond is highly favorable, leading to the resonance-stabilized [CH₂OH]⁺ ion at m/z = 31 . This is often a significant peak for primary alcohols.

-

Loss of Water (M-18): Dehydration is a common fragmentation for alcohols, which would produce a peak at m/z = 70 (88 - 18).[10]

-

Epoxide Fragmentation: The epoxide ring can also direct fragmentation. Cleavage of the C2-C3 bond can lead to a fragment containing the epoxide ring. A common fragment for epoxides is the loss of a CHO group, which could lead to a peak at m/z = 59 (88 - 29).

Table 4: Predicted Key Mass Fragments (EI)

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 88 | [C₄H₈O₂]⁺ | Molecular Ion (M⁺) |

| 70 | [C₄H₆O]⁺ | M⁺ - H₂O |

| 57 | [C₃H₅O]⁺ | Cleavage of C1-C2 and loss of H₂O |

| 45 | [C₂H₅O]⁺ | Cleavage of C2-C3 bond |

| 31 | [CH₃O]⁺ | α-cleavage at C1-C2 |

Caption: Major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. GC-MS is well-suited for this volatile compound.

-

Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 20-200) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the major fragment ions to deduce fragmentation pathways consistent with the proposed structure.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together they offer definitive structural proof.

Caption: Workflow for the integrated spectroscopic confirmation of the structure.

Conclusion

The spectroscopic profile of this compound is highly characteristic. The broad O-H and distinct epoxide stretches in the IR spectrum confirm the presence of the key functional groups. ¹H and ¹³C NMR spectroscopy provide a definitive map of the molecule's C-H framework, including the diagnostic upfield shifts of the epoxide ring protons and carbons. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns, such as the alpha-cleavage peak at m/z 31, which is a hallmark of a primary alcohol. By synthesizing the data from these orthogonal techniques, researchers can unambiguously confirm the identity and purity of this compound, ensuring confidence in its use for advanced chemical synthesis.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChemLite. This compound (C4H8O2). [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Wisconsin, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

-

SpectraBase. Oxiran - 13C NMR. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of butan-1-ol. [Link]

- Google Patents. Process for preparing (r)-3,4-epoxy-1-butanol.

-

Doc Brown's Chemistry. H-1 proton nmr spectrum of 1-butanol. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. 11.4: Interpretting IR Spectra. [Link]

Sources

- 1. WO2003097624A1 - Process for preparing (r)-3,4-epoxy-1-butanol - Google Patents [patents.google.com]

- 2. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 2-(Oxiran-2-yl)ethan-1-ol from But-3-en-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(oxiran-2-yl)ethan-1-ol, a valuable bifunctional building block in organic synthesis, starting from the readily available but-3-en-1-ol. The core of this transformation lies in the selective epoxidation of the terminal alkene in the presence of a primary alcohol. This document delves into the mechanistic underpinnings of this reaction, with a primary focus on the widely employed meta-chloroperoxybenzoic acid (m-CPBA) mediated epoxidation. We will explore the critical role of hydrogen bonding in directing the stereochemical outcome of the reaction and present a detailed, field-proven experimental protocol. Furthermore, this guide will cover the essential analytical techniques for the characterization and purity assessment of the final product, alongside crucial safety considerations for handling the reagents and products involved. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a thorough and practical understanding of this important transformation.

Introduction: Strategic Importance of this compound

This compound, with its molecular formula C4H8O2, is a versatile synthetic intermediate possessing two key functional groups: a reactive epoxide ring and a primary alcohol.[1][2] This unique combination allows for orthogonal chemical modifications, making it a highly sought-after building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The epoxide moiety is susceptible to ring-opening reactions with a variety of nucleophiles, providing a facile route to 1,2-difunctionalized compounds. Simultaneously, the primary alcohol can be engaged in a wide range of transformations, such as oxidation, esterification, and etherification.

The synthesis of this compound from but-3-en-1-ol is a strategically important transformation as it converts a simple, commercially available starting material into a high-value, functionalized product in a single, efficient step. The key challenge and point of scientific interest in this synthesis is the chemoselective epoxidation of the carbon-carbon double bond without affecting the primary alcohol.

Mechanistic Insights: The Directed Epoxidation of an Allylic Alcohol

The epoxidation of but-3-en-1-ol is a classic example of a substrate-directed reaction. The presence of the allylic hydroxyl group plays a crucial role in influencing the stereochemical outcome of the epoxidation, a phenomenon that has been extensively studied.[3][4]

The Role of m-CPBA and the "Butterfly" Mechanism

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes due to its commercial availability, ease of handling, and generally high yields.[5][6] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid transfers an oxygen atom to the alkene in a single, stereospecific step.[5][7] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.[8] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[6]

Hydrogen Bond Directed Selectivity

In the case of allylic alcohols like but-3-en-1-ol, a key factor governing the facial selectivity of the epoxidation is the formation of a hydrogen bond between the hydroxyl group of the alcohol and the peroxyacid.[4][9] This interaction directs the m-CPBA to deliver the oxygen atom to the face of the double bond syn (on the same side) to the hydroxyl group. This directing effect leads to a higher diastereoselectivity than would be observed based on steric hindrance alone.[3] The transition state involves an intricate hydrogen bonding network, which stabilizes the geometry required for this directed oxygen transfer.[9]

Diagram 1: Proposed Transition State for the Directed Epoxidation of But-3-en-1-ol with m-CPBA

Caption: Transition state of the m-CPBA epoxidation of but-3-en-1-ol.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of this compound from but-3-en-1-ol using m-CPBA.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| But-3-en-1-ol | Reagent | Sigma-Aldrich | Purity >98% |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Reagent | Sigma-Aldrich | Typically 70-77% purity, balance is 3-chlorobenzoic acid and water |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | ||

| Sodium sulfite (Na₂SO₃) | 10% aqueous solution | For quenching excess peroxide | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | For drying | |

| Celite® | Filter aid |

Detailed Experimental Procedure

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with but-3-en-1-ol (5.0 g, 69.3 mmol) and anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice-water bath.

-

Addition of m-CPBA: A solution of m-CPBA (77%, 17.2 g, 77.6 mmol, 1.1 equivalents) in dichloromethane (50 mL) is prepared and added dropwise to the stirred solution of but-3-en-1-ol over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up:

-

The reaction mixture is filtered through a pad of Celite® to remove the precipitated 3-chlorobenzoic acid.

-

The filtrate is transferred to a separatory funnel and washed successively with 10% aqueous sodium sulfite (2 x 50 mL) to quench any unreacted peroxide, saturated aqueous sodium bicarbonate (2 x 50 mL) to remove acidic byproducts, and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil.

Diagram 2: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis and purification of the target compound.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for confirming the structure of the product. The characteristic signals for the epoxide protons typically appear in the range of 2.5-3.5 ppm.[10] The protons on the carbon adjacent to the hydroxyl group will be deshielded and appear around 3.4-4.5 ppm.[10][11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In the ¹³C NMR spectrum, the carbon atoms of the epoxide ring typically resonate at a higher field (around 45-55 ppm) due to ring strain, distinguishing them from other ether carbons which appear in the 50-80 ppm range.[11]

-

IR (Infrared) Spectroscopy: The IR spectrum should show the absence of a strong C=C stretching band (around 1650 cm⁻¹) from the starting material and the presence of a broad O-H stretching band (around 3200-3600 cm⁻¹). The C-O stretching of the epoxide can be observed in the fingerprint region (around 1250 cm⁻¹ and 800-900 cm⁻¹).[11]

Purity Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the final product and identifying any potential impurities. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (88.11 g/mol ).[2]

Safety and Handling Considerations

A rigorous adherence to safety protocols is paramount when performing this synthesis.

-

m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be explosive, especially when impure or subjected to shock or heat.[12] It is crucial to use a commercial grade with a known purity and to avoid grinding the solid. Always handle m-CPBA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Peroxide Quenching: It is essential to quench any excess m-CPBA at the end of the reaction. Sodium sulfite is an effective reducing agent for this purpose. Never dispose of organic peroxides directly into waste containers without quenching.[14]

-

Epoxides: Epoxides are reactive molecules and should be handled with care. They are potential alkylating agents and should be treated as toxic. Avoid inhalation and skin contact.

-

Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

Alternative Synthetic Approaches: The Sharpless Asymmetric Epoxidation

For applications requiring an enantiomerically pure form of this compound, the Sharpless asymmetric epoxidation is the method of choice.[15][16][17] This powerful reaction utilizes a titanium tetra(isopropoxide) catalyst in combination with a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[17][18] The choice of the (+)- or (-)-DET ligand dictates the stereochemistry of the resulting epoxide with high enantioselectivity.[15] The Sharpless epoxidation is particularly effective for allylic alcohols and represents a cornerstone of modern asymmetric synthesis.[19]

Conclusion

The synthesis of this compound from but-3-en-1-ol via m-CPBA epoxidation is a robust and reliable method for producing this valuable synthetic intermediate. The reaction's efficiency and the directing effect of the allylic hydroxyl group make it an elegant example of substrate-controlled synthesis. For stereospecific applications, the Sharpless asymmetric epoxidation provides an excellent alternative for accessing enantiopure material. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines are essential for the successful and safe synthesis of this versatile building block.

References

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

-

Journal of the American Chemical Society. (1998). On the Origin of Substrate Directing Effects in the Epoxidation of Allyl Alcohols with Peroxyformic Acid. Retrieved from [Link]

-

Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

-

Directed Epoxidations. (n.d.). Retrieved from [Link]

-

OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). Retrieved from [Link]

-

YouTube. (2021). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

SYNTHESIS, STRUCTURAL CHARACTERIZATION BY NMR AND IR AND RHEOLOGICAL STUDY OF EPOXY RESIN OCTAFUNCTIONAL. (2016). Moroccan Journal of Chemistry, 4(1), 14-23. Retrieved from [Link]

-

GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). IR, ¹H, and ¹³C NMR characterization of esters, epoxides, and α-hydroxy.... Retrieved from [Link]

-

The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Oxan-2-yl)ethan-1-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

-

Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025). Retrieved from [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

-

Peroxide Forming Chemicals Guidance.docx - UMSL. (n.d.). Retrieved from [Link]

-

European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]

-

Lab Manager. (2025). Working Safely with Peroxides and Hydroperoxides in the Laboratory. Retrieved from [Link]

-

ResearchGate. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

-

Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H8O2). Retrieved from [Link]

- Google Patents. (n.d.). RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.

-

Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

-

YouTube. (2025). TRICKY Epoxidation Mechanism. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-2-(But-3-en-1-yl)oxirane. Retrieved from [Link]

-

Unlock Your Synthesis Potential: The Role of (S)-2-(But-3-en-1-yl)oxirane. (n.d.). Retrieved from [Link]

-

ResearchGate. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. leah4sci.com [leah4sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. eopsg.org [eopsg.org]

- 14. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]

- 15. youtube.com [youtube.com]

- 16. Sharpless Epoxidation [organic-chemistry.org]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. researchgate.net [researchgate.net]

- 19. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

Introduction: Understanding the Dual Functionality of 2-(Oxiran-2-yl)ethan-1-ol

An In-Depth Technical Guide to the Stability and Storage of 2-(Oxiran-2-yl)ethan-1-ol

This compound (CAS No: 19098-31-8) is a bifunctional organic molecule possessing both a primary alcohol and a terminal epoxide (oxirane) ring.[1][2][3] This unique structure makes it a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and specialty polymers. The alcohol moiety provides a site for esterification, etherification, or oxidation, while the strained three-membered epoxide ring is a potent electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles.

However, the very reactivity that makes this compound synthetically useful also renders it inherently unstable. Improper storage and handling can lead to rapid degradation, including polymerization and hydrolysis, compromising sample purity and potentially leading to failed experiments. This guide provides a comprehensive overview of the chemical stability of this compound, offering field-proven protocols for its storage, handling, and stability assessment to ensure its integrity in research and development settings.

Physicochemical Properties

A clear understanding of a compound's physical properties is foundational to its proper handling and storage.

| Property | Value | Source |

| CAS Number | 19098-31-8 | [1][2][3] |

| Molecular Formula | C₄H₈O₂ | [1][4][5] |

| Molecular Weight | 88.11 g/mol | [1][4][5] |

| Physical Form | Liquid | [4][6] |

| Boiling Point | 88-89 °C at 18 Torr | [3] |

| Topological Polar Surface Area | 32.8 Ų | [1][5] |

Section 1: Chemical Stability and Reactivity Profile

The stability of this compound is dominated by the chemistry of its epoxide ring. This three-membered ring is highly strained, with C-C-O bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This ring strain is the primary driver of its reactivity.

Susceptibility to Ring-Opening Reactions

The principal degradation pathway is the irreversible opening of the oxirane ring. This can be initiated by a wide range of substances, making careful control of the chemical environment paramount.

-

Acid-Catalyzed Hydrolysis: Trace amounts of acid can protonate the epoxide oxygen, significantly activating the ring towards nucleophilic attack. Water, often present as atmospheric moisture, can then act as a nucleophile, leading to the formation of butane-1,2,4-triol. This is a common cause of degradation if the compound is not stored under a dry, inert atmosphere.

-

Base/Nucleophile-Induced Ring-Opening: Strong bases and nucleophiles can directly attack one of the epoxide carbons via an SN2 mechanism. This includes common laboratory reagents such as amines, thiols, and even the hydroxyl group of another this compound molecule.

-

Self-Polymerization: The alcohol moiety of one molecule can act as a nucleophile, attacking the epoxide ring of another. This process can be catalyzed by either acid or base and leads to the formation of dimers, oligomers, and eventually polymers. This is a critical consideration for long-term storage, as it can significantly reduce the purity of the monomeric material.

The diagram below illustrates the primary degradation pathways initiated by acidic and nucleophilic contaminants.

Caption: Primary degradation pathways for this compound.

Incompatible Materials

To prevent degradation, direct contact with the following classes of materials should be strictly avoided:

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid)

-

Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide)

-

Oxidizing Agents: (e.g., peroxides, chromic acid)[7]

-

Nucleophiles: (e.g., amines, thiols, cyanides)[8]

-

Metals: Certain metals can catalyze polymerization.

Section 2: Recommended Storage and Handling Protocols

The following protocols are designed to maximize the shelf-life and preserve the purity of this compound. The core principle is to mitigate the chemical risks outlined in the previous section.

Optimal Storage Conditions

Adherence to stringent storage conditions is the most effective strategy for preventing degradation. Commercial suppliers consistently recommend cold storage under an inert atmosphere.[4][6][9]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C. [4][6] | Reduces the kinetic rate of all degradation reactions, including self-polymerization and hydrolysis. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). [4][9] | Prevents reaction with atmospheric oxygen and, critically, displaces moisture to prevent hydrolysis of the epoxide ring. |

| Container | Use amber glass vials with PTFE-lined screw caps. | Protects from light and provides a tight seal against atmospheric contamination. PTFE is highly inert. |

| Aliquoting | Upon receipt, aliquot the material into smaller, single-use quantities. | Minimizes the number of freeze-thaw cycles and reduces the risk of contaminating the entire stock with atmospheric moisture and air during repeated openings. |

Safe Handling Procedures

Due to its hazardous nature, all handling must be conducted with appropriate engineering controls and personal protective equipment.[10]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Skin Protection: Wear a lab coat. Avoid exposed skin.

-

-

Dispensing: Use clean, dry syringes or pipettes for transferring the liquid. Ensure all glassware is scrupulously dried before use to eliminate water as a potential reactant.

-

Spill & Waste Disposal: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[10] Dispose of all waste in accordance with local, state, and federal regulations.[10]

Hazard Summary

The compound is classified with several hazards that necessitate the stringent handling procedures described above.

| GHS Classification | Hazard Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [10] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |

| Acute Toxicity, Inhalation | H331/H332: Toxic/Harmful if inhaled | [4][10] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [4] |

| Carcinogenicity | H350/H351: May cause/Suspected of causing cancer | [1][4] |

Section 3: Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for material that has been in storage for an extended period. A multi-platform approach provides the most comprehensive evaluation.

Caption: Experimental workflow for a comprehensive stability assessment program.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of this compound and detecting volatile degradation products.

Objective: To quantify the percentage purity of the compound and identify the presence of degradation products.

Instrumentation & Consumables:

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Capillary Column: Mid-polarity column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen.

-

Solvent: Dichloromethane or Ethyl Acetate (High Purity/HPLC Grade).

-

Autosampler vials with caps.

Procedure:

-

Sample Preparation:

-

Allow the aliquot of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Prepare a stock solution by accurately weighing ~10 mg of the compound into a 10 mL volumetric flask and diluting to volume with the chosen solvent.

-

Prepare a working sample by performing a 1:10 dilution of the stock solution.

-

-

Instrument Setup (Example Conditions):

-

Inlet Temperature: 250°C

-

Split Ratio: 50:1

-

Injection Volume: 1 µL

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 240°C.

-

Hold: Hold at 240°C for 5 minutes.

-

-

Detector Temperature: 280°C

-

-

Analysis:

-

Inject a solvent blank to ensure no system contamination.

-

Inject the prepared sample.

-

Integrate the resulting chromatogram.

-

-

Data Interpretation:

-

Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Compare the chromatogram to a reference standard or the initial (T=0) analysis. The appearance of new peaks, particularly at longer retention times (potential oligomers) or shorter retention times (more volatile degradation products), indicates degradation. The formation of butane-1,2,4-triol from hydrolysis would result in a distinct, more polar peak.

-

Confirmatory Analysis by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is an invaluable tool for structural confirmation. For stability testing, the disappearance of characteristic epoxide proton signals (~2.5-3.1 ppm) and the appearance of new signals corresponding to the diol protons from a ring-opened product would be definitive evidence of degradation.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET . accessdata.fda.gov. [Link]

-

d ~ d ~ . Stannol. [Link]

-

Incompatible Chemicals . Utah State University Environmental Health and Safety. [Link]

-

Incompatible Chemicals . University of Nebraska-Lincoln Risk Management and Safety. [Link]

Sources

- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19098-31-8 [sigmaaldrich.com]

- 3. 2-(oxiran-2-yl)ethanol | 19098-31-8 [amp.chemicalbook.com]

- 4. This compound | 19098-31-8 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (R)-2-(Oxiran-2-yl)ethan-1-ol | 76282-48-9 [sigmaaldrich.com]

- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. Page loading... [wap.guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Commercial availability and suppliers of "2-(Oxiran-2-yl)ethan-1-ol"

An In-Depth Technical Guide to 2-(Oxiran-2-yl)ethan-1-ol: Commercial Availability, Quality Control, and Synthetic Applications for Researchers

Introduction: The Versatility of a Bifunctional Building Block

This compound, more commonly known in scientific literature as glycidol, is a deceptively simple organic compound with the molecular formula C₃H₆O₂. Its structure, featuring both a reactive epoxide ring and a primary hydroxyl group, makes it a highly versatile bifunctional building block in organic synthesis.[1] This duality allows for a wide range of chemical transformations, establishing glycidol as a critical intermediate in the production of pharmaceuticals, fine chemicals, and advanced polymers.[1][2][3]

In the realm of drug development, chiral forms of glycidol, namely (R)-(+)-Glycidol and (S)-(-)-Glycidol, are of paramount importance. They serve as essential chiral synthons for creating enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereochemistry is crucial for therapeutic efficacy and safety.[2][4] Its applications include the synthesis of notable drugs such as Linezolid (an antibiotic) and Rivaroxaban (an anticoagulant).[2] This guide provides an in-depth overview of the commercial landscape for this compound, its quality control, safe handling, and a practical guide to its application in a laboratory setting, tailored for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful use in research and development. This compound is a colorless, nearly odorless liquid that is miscible with water and many organic solvents.[3][5] However, its strained epoxide ring makes it reactive and susceptible to polymerization or decomposition, especially in the presence of acids, bases, or certain metal salts, necessitating careful storage and handling.[1][6]

| Property | Value | Source(s) |

| CAS Number | 556-52-5 (racemic); 57044-25-4 ((R)-enantiomer) | [4][7][8] |

| Molecular Formula | C₃H₆O₂ | [4][7] |

| Molecular Weight | 74.08 g/mol | [7][9] |

| Appearance | Clear, colorless liquid | [4][5] |

| Boiling Point | ~162-163 °C (decomposes); 56-57 °C @ 11-15 mmHg | [5][7][10] |

| Density | ~1.115 - 1.12 g/mL at 25 °C | [4][5] |

| Flash Point | ~71 °C | [3][10] |

| Solubility | Miscible with water, alcohols, ethers, ketones, and aromatics | [3] |

| Storage Conditions | Store at ≤ -20°C in a freezer under an inert atmosphere | [4] |

Commercial Availability and Sourcing

This compound is commercially available from a multitude of global suppliers, ranging from large chemical manufacturers to specialized providers of fine chemicals and chiral intermediates. Availability spans various grades, including racemic mixtures and, critically for pharmaceutical synthesis, high-purity enantiomers.

When sourcing this compound, researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing purity (typically by GC), enantiomeric excess (ee) for chiral forms, water content, and identification data (e.g., NMR, IR).

| Supplier | Available Forms / Grades | Typical Purity | Key Focus / Region |

| MilliporeSigma (Merck) | Racemic, (R)-(+)-Glycidol, (S)-(-)-Glycidol | 96%, ≥97% | Global supplier for research and production |

| Alfa Aesar (Thermo Fisher) | Racemic, (R)-(+)-Glycidol, (S)-(-)-Glycidol | ≥97% | Global research and development chemicals |

| Biosynth | Racemic Glycidol | Manufacturer grade | Global, founded in Switzerland |

| Toronto Research Chemicals | Racemic, Deuterated (Glycidol-d5) | High purity | Specialized in complex organic molecules |